Cas no 122535-46-0 (Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde,1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-3,7a,12-trimethyl-10-(1-methylethyl)-2-(b-D-xylopyranosyloxy)-, (2S,3S,3aS,6aS,7aR,10S,10aS,11aS)-(9CI))

Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde,1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-3,7a,12-trimethyl-10-(1-methylethyl)-2-(b-D-xylopyranosyloxy)-, (2S,3S,3aS,6aS,7aR,10S,10aS,11aS)-(9CI) structure
122535-46-0 structure
Product Name:Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde,1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-3,7a,12-trimethyl-10-(1-methylethyl)-2-(b-D-xylopyranosyloxy)-, (2S,3S,3aS,6aS,7aR,10S,10aS,11aS)-(9CI)
Número CAS:122535-46-0
MF:C30H46O6
Megavatios:502.682650089264
CID:179046
PubChem ID:6440836
Update Time:2025-04-19

Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde,1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-3,7a,12-trimethyl-10-(1-methylethyl)-2-(b-D-xylopyranosyloxy)-, (2S,3S,3aS,6aS,7aR,10S,10aS,11aS)-(9CI) Propiedades químicas y físicas

Nombre e identificación

    • Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde,1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-3,7a,12-trimethyl-10-(1-methylethyl)-2-(b-D-xylopyranosyloxy)-, (2S,3S,3aS,6aS,7aR,10S,10aS,11aS)-(9CI)
    • Aleurodiscal
    • Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde,1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tet...
    • Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde,1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-3,7a,12-trimethyl-1
    • Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde,1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-3,7a,12-trimethyl-10-(1-methylethyl)-2-(b-D-xylopyranosyloxy)-, (2S,3S,3aS,6aS,7aR,10S,10aS,11
    • (2S,3S,3aS,5E,6aS,7aR,10S,10aS,11aS,12Z)-6-formyl-3,7a,12-trimethyl-10-(1-methylethyl)-1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydrocyclopenta[4,5]cycloocta[1,2-f]inden-2-yl β-D-xylopy
    • Cyclopenta(4,5)cyclooct(1,2-f)indene-6-carboxaldehyde, 1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-10-(1-methylethyl)-3,7a,12-trimethyl-2-(beta-D-xylopyranosyloxy)-, (2S-(2-alpha,3-beta,3a-beta,6a-alpha,7a-alpha,10-beta,10a-beta,11a-beta))-
    • 122535-46-0
    • (1S,2Z,5S,6S,7S,9E,11S,13R,16S,17S)-2,6,13-Trimethyl-16-propan-2-yl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde
    • (2Z,9E)-2,6,13-Trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde
    • NSC632496
    • isopropyl-trimethyl-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-[?]carbaldehyde
    • AKOS040746536
    • 6-Formyl-10-isopropyl-3,7a,12-trimethyl-1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydrocyclopenta[4,5]cycloocta[1,2-f]inden-2-yl pentopyranoside
    • Renchi: 1S/C30H46O6/c1-15(2)19-8-9-30(5)12-23-18(13-31)6-7-20-17(4)26(11-22(20)16(3)21(23)10-24(19)30)36-29-28(34)27(33)25(32)14-35-29/h6,13,15,17,19-21,23-29,32-34H,7-12,14H2,1-5H3/b18-6-,22-16-/t17-,19-,20-,21+,23+,24-,25+,26-,27-,28+,29-,30+/m0/s1
    • Clave inchi: PGDQFMJGCJTDBU-XKRAMSRFSA-N
    • Sonrisas: O([C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]1CC2[C@@H](CC=C(C=O)[C@@H]3[C@@H](C=2C)C[C@H]2[C@H](C(C)C)CC[C@]2(C)C3)[C@@H]1C |t:16,22|

Atributos calculados

  • Calidad precisa: 502.32943918g/mol
  • Masa isotópica única: 502.32943918g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 36
  • Cuenta de enlace giratorio: 4
  • Complejidad: 909
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 12
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 2
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.7
  • Superficie del Polo topológico: 96.2Ų

Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde,1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-3,7a,12-trimethyl-10-(1-methylethyl)-2-(b-D-xylopyranosyloxy)-, (2S,3S,3aS,6aS,7aR,10S,10aS,11aS)-(9CI) Literatura relevante

Proveedores recomendados
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shenzhen Yaoyuan R&D Center Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zhangzhou Sinobioway Peptide Co.,Ltd.